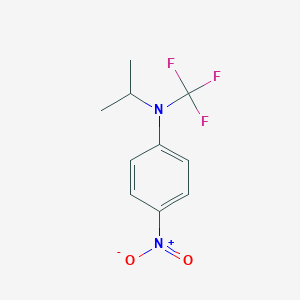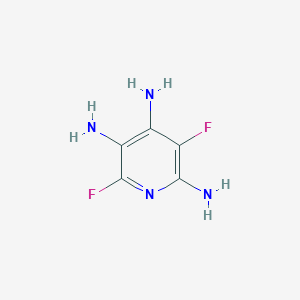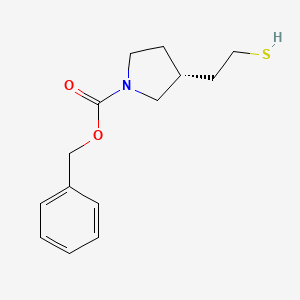
(R)-benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a four-component coupling reaction involving 1,3-dicarbonyl compounds, amines, aromatic aldehydes, and nitroalkanes.
Introduction of the Mercaptoethyl Group: The mercaptoethyl group can be introduced through a substitution reaction using a suitable thiol reagent.
Benzylation: The final step involves the benzylation of the pyrrolidine ring, which can be achieved using benzyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of ®-benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The mercaptoethyl group can undergo oxidation to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Chemistry
®-benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is used as a building block in organic synthesis
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its pyrrolidine ring is a common motif in many bioactive molecules, including antiviral and anticancer agents.
Industry
In the industrial sector, ®-benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of ®-benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes by forming stable complexes with their active sites. The mercaptoethyl group can also participate in redox reactions, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities, including antimicrobial and antitumor properties.
Pyridine and Pyrrole: These aromatic heterocycles share structural similarities with pyrrolidine and are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
®-benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is unique due to its combination of a benzyl group, a mercaptoethyl group, and a pyrrolidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C14H19NO2S |
|---|---|
分子量 |
265.37 g/mol |
IUPAC 名称 |
benzyl (3R)-3-(2-sulfanylethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO2S/c16-14(15-8-6-12(10-15)7-9-18)17-11-13-4-2-1-3-5-13/h1-5,12,18H,6-11H2/t12-/m1/s1 |
InChI 键 |
AUMZCBBCNIKLJN-GFCCVEGCSA-N |
手性 SMILES |
C1CN(C[C@H]1CCS)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1CN(CC1CCS)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




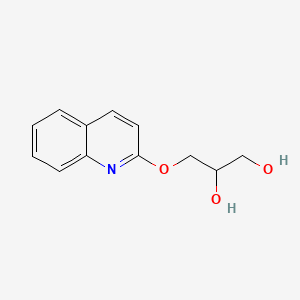
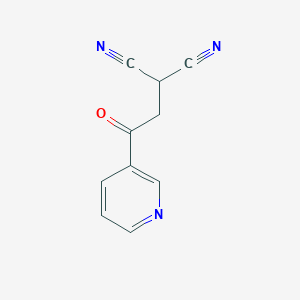
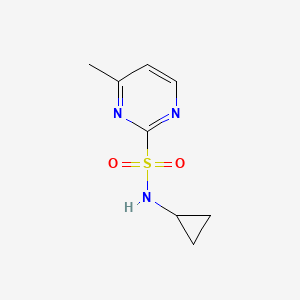

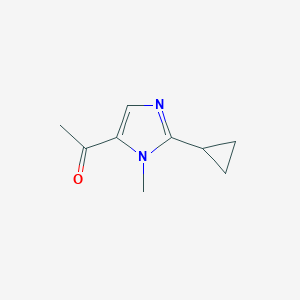

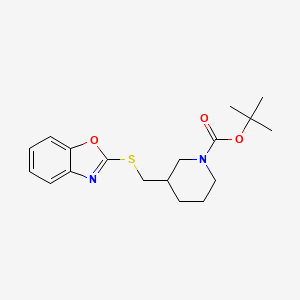

![8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13961605.png)
